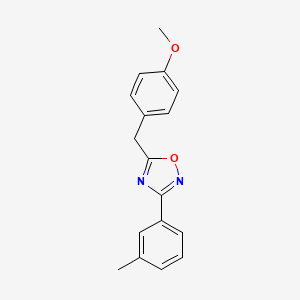

![molecular formula C19H23N7O B5524679 3-(1-ethyl-1H-imidazol-2-yl)-1-[4-(2-methyl-2H-tetrazol-5-yl)benzoyl]piperidine](/img/structure/B5524679.png)

3-(1-ethyl-1H-imidazol-2-yl)-1-[4-(2-methyl-2H-tetrazol-5-yl)benzoyl]piperidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds often involves multi-step chemical reactions that provide a framework for understanding the synthetic approach to our compound of interest. For example, the synthesis of novel benzo[4,5]imidazo[1,2-a]pyridine derivatives through reactions involving 2-(1H-benzo[d]imidazol-2-yl)acetonitrile showcases a methodological approach that could be analogous to synthesizing our target compound (Goli-Garmroodi et al., 2015). These procedures typically involve nucleophilic substitutions and the use of piperidine as a catalyst or reactant, hinting at the complex interplay of reactions required for the synthesis of such intricate molecules.

Molecular Structure Analysis

Understanding the molecular structure is crucial for elucidating the chemical behavior and reactivity of the compound. X-ray diffraction studies, for example, have been pivotal in determining the crystal structures of compounds with similar backbones, revealing how molecular conformations and intermolecular hydrogen bonding can influence compound stability and reactivity (Kuleshova & Khrustalev, 2000).

Scientific Research Applications

Novel Syntheses Techniques

Researchers have developed novel synthetic pathways for creating derivatives of similar complex molecules. For instance, Goli-Garmroodi et al. (2015) demonstrated efficient syntheses of benzo[4,5]imidazo[1,2-a]pyridine derivatives, showcasing innovative methods in organic synthesis that could potentially apply to the compound (Goli-Garmroodi et al., 2015).

Antimycobacterial Activity

Lv et al. (2017) explored the design and synthesis of imidazo[1,2-a]pyridine-3-carboxamide derivatives, revealing significant activity against drug-sensitive and resistant Mycobacterium tuberculosis strains. This research indicates the potential of structurally related compounds in addressing infectious diseases (Lv et al., 2017).

Fibrinogen Receptor Antagonism

Hayashi et al. (1998) developed compounds characterized by trisubstituted beta-amino acid derivatives, showing promise as fibrinogen receptor antagonists. These findings may suggest avenues for the compound to contribute to antithrombotic treatments (Hayashi et al., 1998).

Serotonin 5-HT2 Antagonists

Research by Andersen et al. (1992) on 3-(4-fluorophenyl)-1H-indoles as serotonin 5-HT2 antagonists underscores the potential of related compounds in neurological and psychiatric disorder treatments (Andersen et al., 1992).

Photophysics and Photochemistry

Rio and Serkiz (1975) investigated the photo-oxidation of imidazolyl derivatives, shedding light on the photophysical properties of similar molecules. This research may offer insights into the photostability and photochemical applications of the compound (Rio & Serkiz, 1975).

ACAT-1 Inhibition for Disease Treatment

Shibuya et al. (2018) identified compounds as potent inhibitors of acyl-coenzyme A: cholesterol O-acyltransferase-1, highlighting the therapeutic potential of related molecules in treating diseases associated with ACAT-1 overexpression (Shibuya et al., 2018).

properties

IUPAC Name |

[3-(1-ethylimidazol-2-yl)piperidin-1-yl]-[4-(2-methyltetrazol-5-yl)phenyl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N7O/c1-3-25-12-10-20-18(25)16-5-4-11-26(13-16)19(27)15-8-6-14(7-9-15)17-21-23-24(2)22-17/h6-10,12,16H,3-5,11,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRVJKZVSGHQOEI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CN=C1C2CCCN(C2)C(=O)C3=CC=C(C=C3)C4=NN(N=N4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N7O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

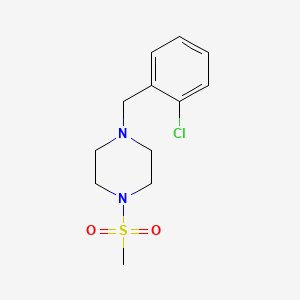

![1,9-dimethyl-4-[3-(4-methyl-4H-1,2,4-triazol-3-yl)propanoyl]-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5524612.png)

![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(phenylacetyl)-1-piperazinyl]pyrimidine](/img/structure/B5524628.png)

![3,3-dimethyl-11-(2-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5524635.png)

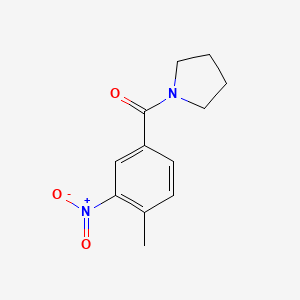

![6-[(2-butyl-2,5-dihydro-1H-pyrrol-1-yl)carbonyl]-2-phenylimidazo[1,2-a]pyridine](/img/structure/B5524636.png)

![2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]-N'-(2-fluorobenzylidene)acetohydrazide](/img/structure/B5524641.png)

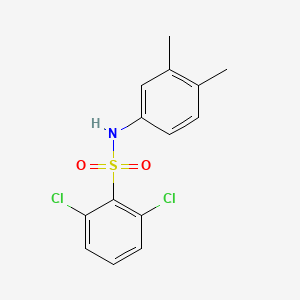

![2,4-dichloro-N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]benzamide](/img/structure/B5524660.png)

![2-(4-bromo-1-naphthyl)-N'-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)acetohydrazide](/img/structure/B5524674.png)

![9-(3-furylmethyl)-2-(2-pyridin-4-ylethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5524693.png)

![2,2-dimethyl-5-(2-quinolinyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B5524699.png)

![2-{[5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-4-quinolinylacetamide](/img/structure/B5524710.png)